

# A Comparative Guide to the Immunomodulatory Effects of Carboplatin and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Platinum-based chemotherapies, cornerstones of oncology for decades, are increasingly recognized for their ability to modulate the immune system. Beyond their direct cytotoxic effects on tumor cells, agents like cisplatin and **carboplatin** can profoundly alter the tumor microenvironment (TME), influencing the efficacy of immunotherapies. While structurally related, these two drugs exhibit distinct toxicity profiles and, as emerging evidence indicates, differing immunomodulatory activities. This guide provides an objective comparison of their effects on the immune landscape, supported by experimental data, to inform research and clinical strategy.

# Quantitative Comparison of Immunomodulatory Effects

The following tables summarize key quantitative differences in the immune-stimulating effects of cisplatin and **carboplatin** based on preclinical and in vitro studies.

Table 1: Induction of Immunogenic Cell Death (ICD) Markers



| Marker                         | Cisplatin                     | Carboplatin                   | Key Findings                                                                                                                                                                             |
|--------------------------------|-------------------------------|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| HMGB1 Release                  | Increased                     | Less effective than cisplatin | Treatment of cancer cells with cisplatin resulted in a greater release of the danger signal HMGB1 compared to carboplatin.[1]                                                            |
| Calreticulin (CRT)<br>Exposure | Induces (sometimes<br>weakly) | Not consistently reported     | Cisplatin can induce cell surface exposure of CRT, a key "eat- me" signal for dendritic cells.[2] However, some studies note this induction can be weak or require co- stimulants.[3][4] |
| ATP Secretion                  | Induces                       | Not consistently reported     | As part of the ICD process, cisplatintreated dying cells secrete ATP, which acts as a "find-me" signal for immune cells.[5]                                                              |

Table 2: Impact on Dendritic Cell (DC) and T-Cell Response



| Parameter                               | Cisplatin          | Carboplatin                    | Key Findings                                                                                                                                                       |
|-----------------------------------------|--------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DC Maturation (Costimulatory molecules) | Promotes           | Less effective than cisplatin  | Co-culture of DCs with cisplatin-pretreated cancer cells induced higher expression of CD40 and CD86 on DCs compared to carboplatin-pretreated cells.[1]            |
| Antigen-Specific T-<br>Cell Killing     | Enhances           | Less effective than cisplatin  | Cisplatin pretreatment of tumor cells led to increased antigenspecific killing by CD8+ T cells when compared with carboplatin pretreatment.[1][6][7]               |
| CD8+ T-Cell<br>Trafficking              | Data not available | Enhances                       | In murine ovarian cancer models, carboplatin altered the tumor vasculature to improve lymphocyte trafficking and infiltration into the TME.[9][10]                 |
| T-Cell Activation Programs              | Upregulates        | Less pronounced than cisplatin | In patients with urothelial cancer, cisplatin-based chemotherapy induced transcriptional changes in circulating immune cells, including the upregulation of T-cell |







activation programs.

[1][7][8]

Table 3: Modulation of Suppressive Immune Cells and Cytokines



| Parameter                                       | Cisplatin                          | Carboplatin                       | Key Findings                                                                                                                                                                                                     |
|-------------------------------------------------|------------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Myeloid-Derived<br>Suppressor Cells<br>(MDSCs)  | Reverses suppression<br>& depletes | Reverses suppression              | Both drugs abrogate the suppressive activity of MDSCs on CD8+ T cells. Cisplatin also reduces MDSC viability and downregulates the immune checkpoint PD-L1 on their surface.[11]                                 |
| Pro-inflammatory<br>Cytokines (TNF-α, IL-<br>6) | Data not available                 | Enhances                          | Carboplatin treatment of macrophages enhanced the production of TNF-α and IL-6 in response to LPS stimulation.[12]                                                                                               |
| Regulatory Cytokine<br>(IL-10)                  | Induces in some<br>contexts        | No significant effect<br>reported | Cisplatin has been shown to induce high levels of IL-10 from dendritic cells, which can promote a tolerogenic state.[14]                                                                                         |
| Effector Cytokine<br>(IFN-γ)                    | Increases                          | Data not available                | Co-culture of MDSCs and T-cells in the presence of cisplatin led to increased IFN-y secretion, indicating a restoration of T-cell effector function.[11] Cisplatin can also stimulate neutrophils to promote Th1 |



differentiation and IFN-y secretion from T-cells.[16]

## **Signaling Pathways and Mechanisms**

The differential immunomodulatory effects of cisplatin and **carboplatin** can be partly explained by their varying capacities to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that activates an adaptive immune response against antigens from the dying tumor cells.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunomodulatory effects and improved outcomes with cisplatin-versus carboplatin-based chemotherapy plus atezolizumab in urothelial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin and Oxaliplatin Induce Similar Immunogenic Changes in Preclinical Models of Head and Neck Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration and Enhancement of Immunogenic Cell Death of Cisplatin by Coadministration with Digoxin and Conjugation to HPMA Copolymer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Induction of immunogenic cell death in cancer cells by a photoactivated platinum(IV) prodrug PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. Immunomodulatory effects and improved outcomes with cisplatin- versus carboplatinbased chemotherapy plus atezolizumab in urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboplatin enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboplatin enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. The chemotherapeutic drug carboplatin affects macrophage responses to LPS and LPS tolerance via epigenetic modifications PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Endogenous IL-10 attenuates cisplatin nephrotoxicity: role of dendritic cells PMC [pmc.ncbi.nlm.nih.gov]



- 16. Cisplatin Promotes the Efficacy of Immune Checkpoint Inhibitor Therapy by Inducing Ferroptosis and Activating Neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Immunomodulatory Effects of Carboplatin and Cisplatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221564#comparing-the-immunomodulatory-effects-of-carboplatin-and-cisplatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com